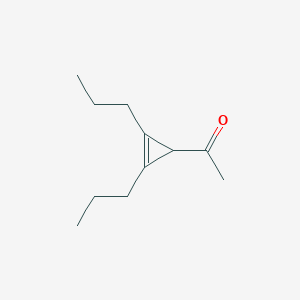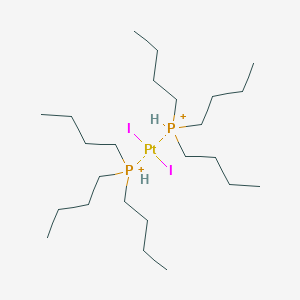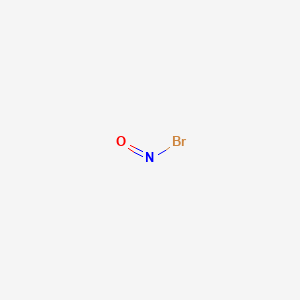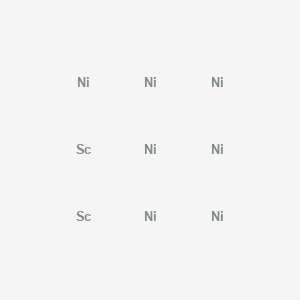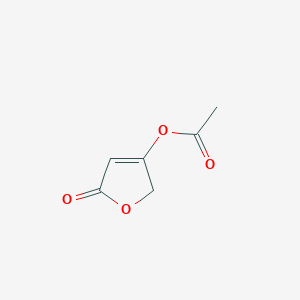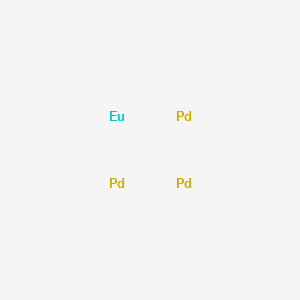
Europium--palladium (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium–palladium (1/3) is a compound formed by the combination of europium and palladium in a 1:3 ratio. Europium is a rare earth element known for its luminescent properties, while palladium is a transition metal widely used in catalysis. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of europium–palladium (1/3) typically involves the reaction of europium and palladium salts under controlled conditions. One common method is the reduction of europium(III) chloride with palladium(II) chloride in the presence of a reducing agent such as hydrogen gas. The reaction is carried out at elevated temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of europium–palladium (1/3) may involve more scalable methods such as solid-state reactions or chemical vapor deposition. These methods allow for the production of larger quantities of the compound with high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: Europium–palladium (1/3) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both europium and palladium, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in reactions involving europium–palladium (1/3) include oxidizing agents such as oxygen or hydrogen peroxide, reducing agents like hydrogen gas, and various organic ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed: The major products formed from reactions involving europium–palladium (1/3) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield europium oxide and palladium oxide, while reduction reactions can produce metallic europium and palladium.
Aplicaciones Científicas De Investigación
Europium–palladium (1/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes . In biology, the compound’s luminescent properties make it valuable for imaging and diagnostic applications . In medicine, europium–palladium (1/3) is being explored for its potential use in targeted drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI) . In industry, the compound is used in the production of advanced materials and electronic devices .
Mecanismo De Acción
The mechanism of action of europium–palladium (1/3) involves the interaction of europium and palladium with various molecular targets and pathways. In catalytic reactions, palladium acts as the active site for the reaction, facilitating the formation and breaking of chemical bonds. Europium’s luminescent properties are utilized in imaging applications, where the compound emits light upon excitation, allowing for the visualization of biological structures and processes .
Comparación Con Compuestos Similares
Europium–palladium (1/3) can be compared with other similar compounds, such as europium oxide and palladium chloride. While europium oxide is primarily used for its luminescent properties, palladium chloride is widely used as a catalyst in organic synthesis. The combination of europium and palladium in europium–palladium (1/3) provides a unique set of properties that are not present in the individual components .
List of Similar Compounds:- Europium oxide (Eu2O3)
- Palladium chloride (PdCl2)
- Europium sulfide (EuS)
- Palladium acetate (Pd(OAc)2)
Conclusion
Europium–palladium (1/3) is a compound with unique properties that make it valuable in various scientific and industrial applications. Its preparation involves controlled reactions of europium and palladium salts, and it undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s applications range from catalysis and imaging to advanced materials and electronic devices, making it a versatile and important compound in modern science and technology.
Propiedades
Número CAS |
12159-78-3 |
|---|---|
Fórmula molecular |
EuPd3 |
Peso molecular |
471.2 g/mol |
Nombre IUPAC |
europium;palladium |
InChI |
InChI=1S/Eu.3Pd |
Clave InChI |
BXQRMUFAZPSBHY-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Pd].[Pd].[Eu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


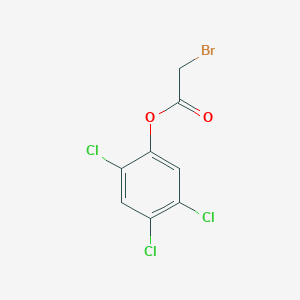
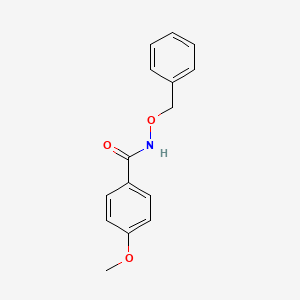

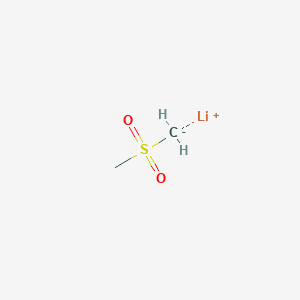
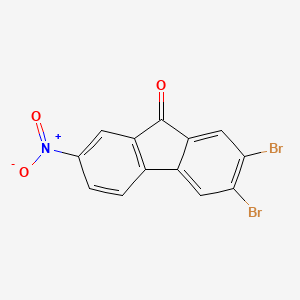
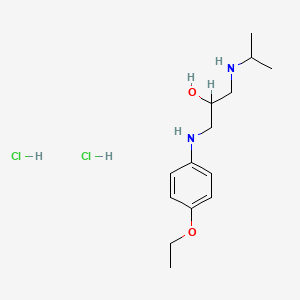
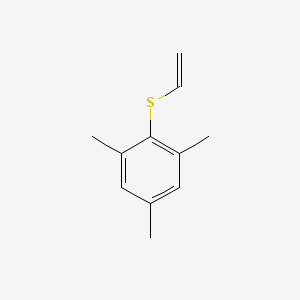
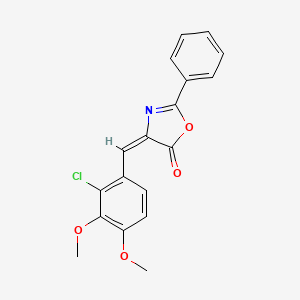
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)
